molecular formula C5H2ClF2IS B6186833 3-chloro-2-(difluoromethyl)-5-iodothiophene CAS No. 2639443-86-8

3-chloro-2-(difluoromethyl)-5-iodothiophene

Cat. No.: B6186833
CAS No.: 2639443-86-8
M. Wt: 294.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-(difluoromethyl)-5-iodothiophene is a heterocyclic compound that contains chlorine, fluorine, and iodine atoms attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

The synthesis of 3-chloro-2-(difluoromethyl)-5-iodothiophene typically involves the introduction of the chloro, difluoromethyl, and iodo substituents onto the thiophene ring. One common method involves the halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) for chlorination, and iodine monochloride (ICl) for iodination. The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide under specific reaction conditions .

Chemical Reactions Analysis

3-chloro-2-(difluoromethyl)-5-iodothiophene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-chloro-2-(difluoromethyl)-5-iodothiophene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic function .

Comparison with Similar Compounds

3-chloro-2-(difluoromethyl)-5-iodothiophene can be compared with other halogenated thiophene derivatives, such as:

The unique combination of chlorine, difluoromethyl, and iodine substituents in this compound imparts distinct chemical properties that make it valuable for various applications in research and industry.

Properties

CAS No.

2639443-86-8

Molecular Formula

C5H2ClF2IS

Molecular Weight

294.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.